



Application Note: AVP-13358 for Mast Cell Degranulation Assays

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Compound of Interest		
Compound Name:	AVP-13358	
Cat. No.:	B1665852	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells release a host of pre-formed and newly synthesized inflammatory mediators in a process known as degranulation. The aggregation of the high-affinity IgE receptor (Fc ϵ RI) by allergen-IgE complexes is a primary mechanism for mast cell activation, initiating a complex signaling cascade that leads to the release of histamine, proteases (like β -hexosaminidase), cytokines, and other inflammatory mediators.[1][2][3][4] The development of small molecule inhibitors that can modulate mast cell degranulation is a key strategy for the treatment of allergic and inflammatory conditions.

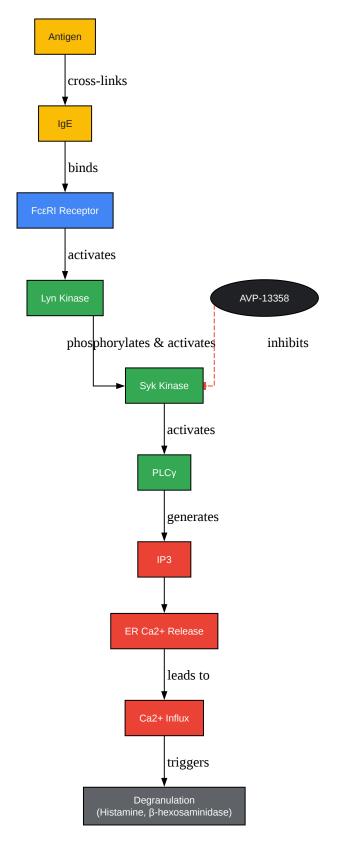
This document provides detailed protocols for the use of **AVP-13358**, a novel, potent, and selective inhibitor of mast cell degranulation, in various in vitro mast cell assay systems. The provided methodologies are designed to enable researchers to effectively evaluate the inhibitory activity of **AVP-13358** and similar compounds on mast cell function.

Mechanism of Action (Hypothetical)

AVP-13358 is a selective inhibitor of a key downstream signaling molecule in the FcɛRI pathway. By targeting this component, **AVP-13358** is proposed to interfere with the signaling cascade that leads to calcium mobilization and subsequent degranulation, without affecting the initial binding of IgE to its receptor or the antigen-induced cross-linking.



FceRI Signaling Pathway and Proposed Target of AVP-13358





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Caption: FceRI signaling cascade leading to mast cell degranulation and the inhibitory action of AVP-13358.

Data Presentation

The inhibitory effects of **AVP-13358** on mast cell degranulation and calcium mobilization are summarized below. Data are representative of experiments performed in triplicate.

Table 1: Inhibition of IgE-Mediated Degranulation by AVP-13358

Cell Line	Agonist (Antigen)	AVP-13358 IC50 (nM)	Max Inhibition (%)
RBL-2H3	DNP-HSA (100 ng/mL)	55.2 ± 4.8	98.2 ± 1.5
LAD2	Anti-IgE (2 μg/mL)	78.9 ± 6.2	95.6 ± 2.1
BMMCs	DNP-HSA (100 ng/mL)	65.7 ± 5.5	97.1 ± 1.9

Table 2: Effect of AVP-13358 on Calcium Mobilization in RBL-2H3 Cells

Treatment	Peak Intracellular [Ca2+] (RFU)	Inhibition of Ca2+ Mobilization (%)
Untreated Control	150 ± 12	-
DNP-HSA (100 ng/mL)	1250 ± 85	0
DNP-HSA + AVP-13358 (100 nM)	425 ± 30	75.0 ± 2.7
DNP-HSA + AVP-13358 (500 nM)	180 ± 15	97.3 ± 1.4

Experimental Protocols



Protocol 1: RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)

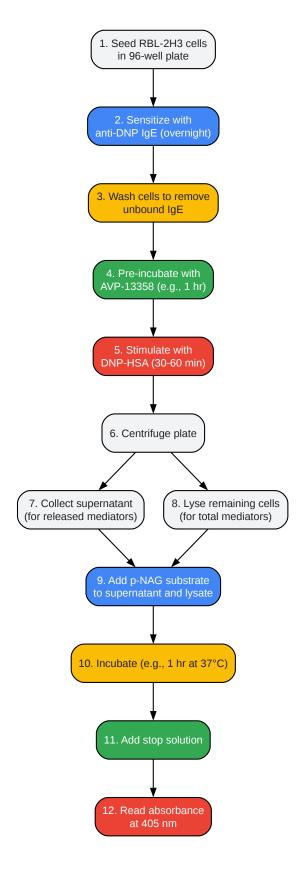
This protocol measures the release of the granular enzyme β -hexosaminidase as an indicator of mast cell degranulation.[5][6][7]

Materials:

- · RBL-2H3 cells
- DMEM supplemented with 10% FBS, penicillin/streptomycin
- Anti-DNP IgE (monoclonal antibody)
- DNP-HSA (Dinitrophenyl-Human Serum Albumin)
- AVP-13358 stock solution (in DMSO)
- Tyrode's Buffer (or HEPES buffer)
- p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution
- Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
- Triton X-100 (0.1-1%)
- 96-well cell culture plates (flat-bottom)

Workflow Diagram:





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Caption: Experimental workflow for the β -hexosaminidase degranulation assay.



Procedure:

- Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and culture for 24 hours.
- Sensitization: Sensitize the cells by adding anti-DNP IgE to the culture medium at a final concentration of 100-500 ng/mL. Incubate overnight at 37°C.
- Washing: The next day, gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.
- Compound Treatment: Add 50 μL of Tyrode's buffer containing various concentrations of **AVP-13358** (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.
- Stimulation: Add 50 μL of DNP-HSA (100 ng/mL final concentration) to stimulate degranulation. For negative controls, add buffer only. For total release control, add 0.1% Triton X-100 to lyse the cells. Incubate for 30-60 minutes at 37°C.
- Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 μ L of the supernatant from each well and transfer to a new 96-well plate.
- Cell Lysis: Lyse the remaining cells in the original plate by adding 100 μL of 0.1% Triton X-100. Mix gently and transfer 50 μL of the lysate to another new 96-well plate.
- Enzyme Reaction: Add 50 μ L of p-NAG substrate solution to each well of the supernatant and lysate plates. Incubate for 1-1.5 hours at 37°C.
- Stopping the Reaction: Add 200 μL of stop solution to each well. A yellow color will develop.
- Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
- Calculation:
 - Percent degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100



Percent inhibition = (1 - (Degranulation with Compound / Degranulation with Vehicle)) *
 100

Protocol 2: Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration following mast cell activation, using a calcium-sensitive fluorescent dye.[8][9][10][11]

Materials:

- RBL-2H3 cells (sensitized with anti-DNP IgE as in Protocol 1)
- Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- HEPES-buffered saline solution (HBSS) with and without calcium
- AVP-13358 stock solution
- DNP-HSA
- Black, clear-bottom 96-well plates
- Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

- Cell Preparation: Sensitize RBL-2H3 cells with anti-DNP IgE overnight as described in Protocol 1.
- Dye Loading: Harvest the sensitized cells and wash them with HBSS. Resuspend the cells in HBSS containing Fluo-4 AM (e.g., 2-5 μM) and a similar concentration of Pluronic F-127.
 Incubate for 30-60 minutes at 37°C in the dark.
- Washing: Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS at an appropriate density (e.g., 1 x 10⁶ cells/mL).



- Plating: Plate 100 μL of the cell suspension into each well of a black, clear-bottom 96-well plate.
- Compound Addition: Prepare a separate plate with AVP-13358 at 5x the final desired concentration.
- Measurement:
 - Place both plates in the fluorescence plate reader, equilibrating to 37°C.
 - Establish a baseline fluorescence reading for approximately 20-30 seconds.
 - The instrument's injector will then add the AVP-13358 solution, and readings will continue to ensure the compound itself does not cause a signal.
 - After a pre-incubation period (defined in the instrument software), the second injector will add DNP-HSA to trigger calcium mobilization.
 - Continue to record the fluorescence intensity kinetically for several minutes.
- Data Analysis: The change in fluorescence over time reflects the change in intracellular
 calcium concentration. The peak fluorescence intensity or the area under the curve is used
 to quantify the response. Calculate the percentage inhibition by comparing the response in
 the presence of AVP-13358 to the vehicle control.

Safety Precautions

Standard laboratory safety practices should be followed when handling cell cultures and chemical reagents. **AVP-13358** is for research use only. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. All cell culture work should be performed in a sterile biological safety cabinet.

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